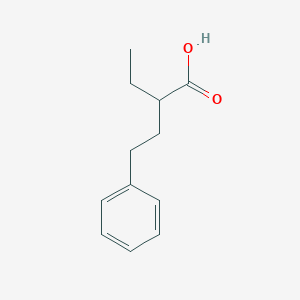

2-ethyl-4-phenylbutanoic acid

Descripción

BenchChem offers high-quality 2-ethyl-4-phenylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethyl-4-phenylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMRHYQFTOZULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31161-72-5 |

Source

|

| Record name | 2-ethyl-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Profiling and Synthetic Methodology of 2-Ethyl-4-phenylbutanoic Acid: A Technical Guide

Executive Summary

2-Ethyl-4-phenylbutanoic acid (CAS: 31161-72-5) is an alpha-branched aryl-alkyl carboxylic acid that serves as a highly lipophilic building block in advanced organic synthesis and drug development[1][2]. Structurally related to known chemical chaperones and metabolic modulators (such as 4-phenylbutyric acid and valproic acid), its unique architecture provides a specific balance of steric hindrance and lipid membrane permeability. This guide provides an in-depth analysis of its physicochemical properties, structure-property relationships (SPR), and a field-proven, self-validating synthetic workflow.

Molecular Architecture & Physicochemical Properties

Understanding the baseline physicochemical parameters of 2-ethyl-4-phenylbutanoic acid is critical for predicting its behavior in both synthetic environments and biological assays. The compound adheres well to Lipinski’s Rule of Five, making it an excellent candidate for oral bioavailability in downstream API development.

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-ethyl-4-phenylbutanoic acid | [3] |

| CAS Number | 31161-72-5 | [1][2] |

| Molecular Formula | C12H16O2 | [3][4] |

| Molecular Weight | 192.25 g/mol | [3] |

| Monoisotopic Mass | 192.1150 Da | [5] |

| SMILES | CCC(CCC1=CC=CC=C1)C(=O)O | [4] |

| XLogP3 | 2.8 | [3] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų |[3] |

Structure-Property Relationships (SPR)

The macroscopic properties of 2-ethyl-4-phenylbutanoic acid are directly dictated by three distinct structural motifs. As an Application Scientist, I evaluate these motifs to predict solubility, reactivity, and receptor-binding potential:

-

Carboxylic Acid Moiety (TPSA = 37.3 Ų): This functional group is responsible for the molecule's ability to act as a hydrogen bond donor and acceptor[3]. It enables the formation of stable dimers in non-polar solvents and allows for the generation of highly soluble sodium or potassium salts in aqueous media.

-

Alpha-Ethyl Branching: The introduction of an ethyl group at the C2 (alpha) position creates a chiral center and significant steric bulk. In pharmacological applications, alpha-branching of carboxylic acids is a proven strategy to sterically hinder enzymes responsible for β -oxidation, thereby extending the molecule's metabolic half-life in vivo.

-

Phenyl Ring Terminus: The terminal aromatic ring drives the high lipophilicity of the compound (XLogP3 = 2.8)[3]. This ensures excellent lipid bilayer permeability and allows the molecule to anchor into hydrophobic protein pockets via π−π stacking interactions.

Figure 1: Structure-property relationships driving the physicochemical profile of the compound.

Self-Validating Synthetic Workflow: The Malonic Ester Route

The most robust and scalable method for synthesizing 2-ethyl-4-phenylbutanoic acid is the malonic ester synthesis [6].

Causality of Experimental Choices:

-

Base Selection: Sodium ethoxide (NaOEt) in anhydrous ethanol is strictly utilized. Using a mismatched alkoxide (e.g., sodium methoxide) would trigger transesterification of the diethyl malonate starting material, leading to a complex, difficult-to-separate mixture of methyl and ethyl esters.

-

Alkylation Sequence: The order of electrophile addition is critical. Phenylethyl bromide (the bulkier electrophile) is introduced first because monoalkylation is highly efficient when the malonate enolate is unhindered. Ethyl iodide, which is smaller and highly reactive, is introduced second to easily overcome the steric hindrance of the newly formed mono-alkylated intermediate[6].

Figure 2: Self-validating malonic ester synthesis workflow for 2-ethyl-4-phenylbutanoic acid.

Step-by-Step Protocol & In-Line Validation

Phase 1: Mono-Alkylation

-

Charge a dry, inert reactor with anhydrous ethanol and sodium ethoxide (1.05 eq).

-

Add diethyl malonate (1.0 eq) dropwise at 0 °C. Stir for 30 minutes to ensure complete enolate formation.

-

Slowly add phenylethyl bromide (1.05 eq) and reflux the mixture for 4 hours[6].

-

Self-Validation Checkpoint: Sample the reaction mixture for GC-MS. Proceed to Phase 2 only when the diethyl malonate peak is <1% and the mono-alkylated mass is confirmed.

Phase 2: Di-Alkylation

-

Cool the reactor to room temperature and add a second equivalent of sodium ethoxide (1.05 eq)[6].

-

Add ethyl iodide (1.1 eq) dropwise. Reflux for an additional 4 hours[6].

-

Self-Validation Checkpoint: Analyze an aliquot via 1 H NMR. The complete disappearance of the highly shielded alpha-proton signal (~3.3 ppm) of the malonate core confirms 100% di-alkylation.

Phase 3: Saponification & Decarboxylation

-

Add aqueous NaOH (3.0 eq) and reflux for 2 hours to hydrolyze the ester groups into carboxylates.

-

Acidify the mixture to pH 1 using concentrated HCl, precipitating the intermediate dicarboxylic acid.

-

Isolate the solid and heat it to 160–180 °C to induce thermal decarboxylation[6].

-

Self-Validation Checkpoint: Attach a mineral oil bubbler to the exhaust condenser. Decarboxylation is complete when CO2 evolution strictly ceases.

Analytical Characterization Standards

To ensure trustworthiness and verify the purity of the synthesized 2-ethyl-4-phenylbutanoic acid, the final product must be validated against the following spectral signatures:

-

Mass Spectrometry (LC-MS): Utilizing negative electrospray ionization (ESI-), the spectrum will yield a predominant [M−H]− pseudo-molecular ion peak at m/z 191.10 [5].

-

1 H NMR (400 MHz, CDCl3 ):

-

11.0 ppm (br s, 1H, -COOH) – Confirms the presence of the carboxylic acid.

-

7.15 - 7.30 ppm (m, 5H, Ar-H) – Confirms the intact phenyl ring.

-

2.65 ppm (m, 2H, Ar- CH2 ) – Benzylic protons.

-

2.35 ppm (m, 1H, α -CH) – Confirms successful decarboxylation (only one alpha proton remains).

-

0.95 ppm (t, 3H, - CH3 ) – Confirms the terminal methyl group of the alpha-ethyl branch.

-

References

- Title: (2S)

- Title: 2-ethyl-4-phenylbutanoic acid (C12H16O2)

- Title: What is the product of each reaction below? NaOC2H5; then C6H5CH2CH2-Br...

- Source: PubChemLite (Université du Luxembourg)

- Title: 2-ethyl-4-phenyl-butyric acid (CAS No. 31161-72-5)

- Title: 2-Ethyl-4-phenylbutanoic acid (Catalogue # GBA16172)

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. molbase.com [molbase.com]

- 3. (2S)-2-ethyl-4-phenylbutanoic acid | C12H16O2 | CID 9855711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-ethyl-4-phenylbutanoic acid (C12H16O2) [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 2-ethyl-4-phenylbutanoic acid (C12H16O2) [pubchemlite.lcsb.uni.lu]

- 6. chegg.com [chegg.com]

Mechanism of action of 2-ethyl-4-phenylbutanoic acid in cellular assays

An In-depth Technical Guide to Investigating the Mechanism of Action of 2-Ethyl-4-phenylbutanoic Acid in Cellular Assays

Introduction

2-Ethyl-4-phenylbutanoic acid is a derivative of 4-phenylbutanoic acid (4-PBA), a compound that has garnered significant attention in the scientific community for its multifaceted therapeutic potential. 4-PBA is an aromatic fatty acid that has been approved for the treatment of urea cycle disorders and is being investigated for a range of other conditions, including neurodegenerative diseases, cancer, and metabolic disorders.[1][2][3] Its mechanism of action is primarily attributed to its role as a chemical chaperone, which helps to alleviate endoplasmic reticulum (ER) stress and improve protein folding.[4][5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of 2-ethyl-4-phenylbutanoic acid. Given the limited direct research on this specific derivative, this guide will extrapolate potential mechanisms based on the well-characterized activities of 4-PBA and its other derivatives. The focus will be on providing detailed, field-proven methodologies for key cellular assays to elucidate the compound's core biological functions.

Proposed Mechanism of Action of 2-Ethyl-4-phenylbutanoic Acid

Based on its structural similarity to 4-PBA, it is hypothesized that 2-ethyl-4-phenylbutanoic acid shares a similar mechanism of action, primarily centered around the mitigation of ER stress. The addition of an ethyl group at the second carbon position may, however, modulate its potency, specificity, and pharmacokinetic properties.

Core Hypothesis: Alleviation of Endoplasmic Reticulum (ER) Stress

The ER is a critical organelle responsible for protein synthesis, folding, and modification. A variety of cellular insults can disrupt these processes, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can trigger apoptosis (programmed cell death).

4-PBA has been shown to act as a chemical chaperone, stabilizing protein conformation and facilitating proper folding, thereby reducing the load of misfolded proteins in the ER.[4][5] It is proposed that 2-ethyl-4-phenylbutanoic acid also functions as a chemical chaperone.

Potential Downstream Effects

The alleviation of ER stress by 2-ethyl-4-phenylbutanoic acid is predicted to have several downstream consequences that can be investigated through cellular assays:

-

Inhibition of Apoptosis: By reducing ER stress, the compound may prevent the activation of pro-apoptotic pathways.

-

Anti-inflammatory Effects: ER stress is closely linked to inflammatory responses. By mitigating ER stress, 2-ethyl-4-phenylbutanoic acid could suppress the production of pro-inflammatory cytokines.

-

Modulation of Gene Expression: The UPR involves the regulation of numerous genes. The compound's effect on the expression of key UPR target genes can provide insight into its mechanism.

-

Enhanced Cell Viability and Function: In disease models characterized by high levels of ER stress, treatment with 2-ethyl-4-phenylbutanoic acid is expected to improve cell survival and restore normal cellular function.

The following diagram illustrates the proposed signaling pathway:

Proposed mechanism of 2-ethyl-4-phenylbutanoic acid.

Key Cellular Assays for Mechanistic Investigation

To validate the proposed mechanism of action, a series of cellular assays should be performed. The following protocols are designed to be self-validating and provide a comprehensive picture of the compound's cellular effects.

Cell Viability and Cytotoxicity Assays

The initial step in characterizing any new compound is to determine its effect on cell viability and to establish a working concentration range.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-ethyl-4-phenylbutanoic acid in complete cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[6]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture to the supernatant.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

| Assay | Principle | Endpoint Measurement | Interpretation |

| MTT Assay | Reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product. | Absorbance at 570 nm | Increased absorbance correlates with higher cell viability. |

| LDH Assay | Measurement of LDH released from cells with damaged membranes. | Absorbance at 490 nm | Increased absorbance correlates with higher cytotoxicity. |

Assays to Measure Endoplasmic Reticulum (ER) Stress

To directly test the hypothesis that 2-ethyl-4-phenylbutanoic acid alleviates ER stress, the expression of key ER stress markers can be quantified.

Western Blotting for ER Stress Markers

This technique is used to detect and quantify specific proteins involved in the UPR.

Protocol:

-

Cell Treatment: Treat cells with an ER stress inducer (e.g., tunicamycin or thapsigargin) in the presence or absence of 2-ethyl-4-phenylbutanoic acid.

-

Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against key ER stress markers such as:

-

Binding immunoglobulin protein (BiP/GRP78)

-

Phospho-PERK

-

ATF4

-

Spliced XBP1

-

CHOP/GADD153

-

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

This method measures the mRNA levels of UPR target genes.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells as described for Western blotting and then extract total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform qRT-PCR using primers specific for UPR target genes (e.g., BiP, CHOP, XBP1s).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin) and calculate the fold change in expression.

Apoptosis Assays

To determine if the compound has anti-apoptotic effects, the following assays can be performed.

Caspase-3/7 Activity Assay

Caspases are key executioners of apoptosis. This assay measures the activity of caspase-3 and -7.

Protocol:

-

Cell Treatment: Induce apoptosis in cells (e.g., with an ER stress inducer or another pro-apoptotic agent) with and without 2-ethyl-4-phenylbutanoic acid.

-

Assay: Use a commercial luminescent or fluorescent caspase-3/7 activity assay kit according to the manufacturer's instructions.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Staining: Treat cells as described above, then stain with FITC-conjugated Annexin V and PI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

The following workflow diagram illustrates the experimental design for investigating the mechanism of action:

Experimental workflow for mechanism of action studies.

Conclusion

This technical guide provides a robust framework for investigating the mechanism of action of 2-ethyl-4-phenylbutanoic acid in cellular assays. By systematically evaluating its effects on cell viability, ER stress, and apoptosis, researchers can gain a comprehensive understanding of its cellular functions. The proposed mechanisms, based on the known activities of the parent compound 4-PBA, offer a solid starting point for these investigations. The detailed protocols and experimental workflows outlined herein are designed to ensure scientific rigor and generate high-quality, reproducible data, ultimately contributing to the development of novel therapeutics.

References

-

Azoulay-Ginsburg S., et al. (2022). 4-Phenylbutyric Acid (4-PBA) Derivatives Prevent SOD1 Amyloid Aggregation In Vitro with No Effect on Disease Progression in SOD1-ALS Mice. MDPI. [Link]

-

PubChem. (2S)-2-ethyl-4-phenylbutanoic acid. National Center for Biotechnology Information. [Link]

-

Deka D., et al. (2025). 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach. PMC. [Link]

-

Cuadrado-Tejedor M., et al. (2011). Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. ResearchGate. [Link]

-

Oda S., et al. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Zhou X., et al. (2021). 4-Phenylbutyric acid protects islet β cell against cellular damage induced by glucocorticoids. PMC. [Link]

-

MedChemComm. (2019). Controlling cellular distribution of drugs with permeability modifying moieties. Royal Society of Chemistry. [Link]

-

Tamada E., et al. (2021). Neuroprotective Effect of 4-Phenylbutyric Acid against Photo-Stress in the Retina. MDPI. [Link]

-

Taylor & Francis Online. (2014). Production of Ethyl (R)-2-Hydroxy-4-phenylbutanoate via Reduction of Ethyl 2-Oxo-4-phenylbutanoate in an Interface Bioreactor. Taylor & Francis Online. [Link]

- Google Patents. (2008). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Phenylbutyric acid protects islet β cell against cellular damage induced by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Synthesis Routes and Chemical Precursors for 2-Ethyl-4-phenylbutanoic Acid: A Technical Guide

Executive Summary

2-Ethyl-4-phenylbutanoic acid (CAS: 31161-72-5), also known as 2-ethyl-4-phenylbutyric acid, is a substituted carboxylic acid characterized by a chiral alpha-carbon bearing both an ethyl and a phenylethyl group[1][2]. As a highly versatile building block in organic synthesis, it serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs) and complex therapeutics.

This whitepaper details the self-validating experimental protocols and mechanistic causality for synthesizing this compound. We explore two distinct pathways: the scalable, racemic Malonic Ester Synthesis , and the highly enantioselective Evans Chiral Auxiliary Approach for applications requiring strict stereocontrol.

Chemical Precursors & Quantitative Data

The synthesis of 2-ethyl-4-phenylbutanoic acid relies on sequential carbon-carbon bond formations. The table below summarizes the stoichiometric requirements and expected yields for the standard scalable malonic ester route.

| Reagent / Precursor | Equivalents | Function in Synthesis | Typical Yield |

| Diethyl Malonate | 1.00 | Starting material / Enolate source | N/A |

| Sodium Ethoxide (NaOEt) | 2.10 (Total) | Strong base for sequential deprotonations | N/A |

| (2-Bromoethyl)benzene | 1.05 | Electrophile 1 (Phenylethyl source) | 80–85% (Step 1) |

| Ethyl Iodide | 1.10 | Electrophile 2 (Ethyl source) | 75–80% (Step 2) |

| NaOH (aq) / HCl / Heat | Excess | Saponification & Decarboxylation | 85–90% (Step 3) |

Scalable Racemic Synthesis: The Malonic Ester Pathway

The most robust and industrially scalable method for generating racemic 2-ethyl-4-phenylbutanoic acid is the classical malonic ester synthesis[3].

Mechanistic Rationale & Causality

The malonic ester synthesis leverages the unusually high acidity of the alpha-protons in diethyl malonate (pKa ~13), allowing for facile deprotonation by sodium ethoxide to form a resonance-stabilized enolate[4].

Causality in Addition Order: A critical parameter in this synthesis is the order of alkylation. The bulkier electrophile—(2-bromoethyl)benzene—must be added first. Adding the bulky phenylethyl group to the unsubstituted, sterically unhindered malonate enolate ensures a rapid SN2 reaction[4]. If ethyl iodide were added first, the resulting mono-ethylated malonate would be significantly more sterically hindered, making the subsequent SN2 attack on the bulky (2-bromoethyl)benzene sluggish and prone to competing E2 elimination side reactions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system; the precipitation of sodium halide salts visually confirms the progress of the alkylation steps via Le Chatelier's principle.

Step 1: First Alkylation (Phenylethylation)

-

In a flame-dried, nitrogen-purged round-bottom flask, prepare a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol.

-

Cool the flask to 0 °C and add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation.

-

Add (2-bromoethyl)benzene (1.05 eq) dropwise.

-

Reflux the mixture for 4 hours. The precipitation of sodium bromide (NaBr) serves as a visual indicator of reaction progression.

-

Cool to room temperature, filter the NaBr, and concentrate the filtrate under reduced pressure to yield diethyl 2-(2-phenylethyl)malonate[4].

Step 2: Second Alkylation (Ethylation)

-

To a fresh solution of sodium ethoxide (1.05 eq) in anhydrous ethanol at 0 °C, add the diethyl 2-(2-phenylethyl)malonate (1.0 eq).

-

Add ethyl iodide (1.1 eq) dropwise.

-

Reflux for 4 hours. Filter the precipitated sodium iodide (NaI) and concentrate to isolate diethyl 2-ethyl-2-(2-phenylethyl)malonate[5].

Step 3: Hydrolysis and Decarboxylation

-

Suspend the dialkylated ester in a 6M aqueous NaOH solution and reflux for 2 hours to hydrolyze both ester groups (saponification)[3].

-

Cool the mixture and acidify with concentrated HCl to pH 1, precipitating the diacid. Extract with ethyl acetate, dry over MgSO4 , and concentrate.

-

Heat the neat diacid to 150–180 °C. The evolution of CO2 gas will be immediately visible. The reaction is complete when bubbling ceases, yielding racemic 2-ethyl-4-phenylbutanoic acid[3].

Enantioselective Synthesis: Evans Chiral Auxiliary Approach

For drug development applications requiring a specific enantiomer, the racemic mixture must be bypassed in favor of an asymmetric alpha-alkylation utilizing an Evans chiral auxiliary[6].

Mechanistic Rationale & Causality

By attaching an enantiopure oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) to 4-phenylbutanoic acid, the stereochemical outcome of the subsequent enolate alkylation is strictly controlled. The bulky benzyl group on the auxiliary creates severe steric hindrance on one face of the (Z)-enolate. When the electrophile (ethyl iodide or ethyl triflate) approaches, it is forced to attack from the less hindered opposite face, resulting in exceptional diastereoselectivity (>95:5 d.r.)[6].

Causality in Cleavage: To remove the auxiliary without racemizing the newly formed chiral center, standard basic hydrolysis (NaOH) is avoided. Instead, LiOH/H2O2 is used. The H2O2 generates the highly nucleophilic hydroperoxide ion ( HOO− ), which attacks the imide carbonyl much faster than hydroxide, allowing the cleavage to occur at 0 °C and preserving the chiral integrity[7].

Detailed Experimental Protocol

-

Auxiliary Coupling: Activate 4-phenylbutanoic acid using pivaloyl chloride and triethylamine to form a mixed anhydride. Treat this with the lithium salt of (S)-4-benzyl-2-oxazolidinone to yield the N-acyl oxazolidinone.

-

Asymmetric Alkylation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise to form the chelated (Z)-enolate. Add ethyl iodide (1.2 eq) and stir until starting material is consumed[7].

-

Non-Destructive Cleavage: Dissolve the alkylated product in a THF/water mixture at 0 °C. Add LiOH (2.0 eq) and H2O2 (4.0 eq). Stir for 2 hours. Quench with sodium sulfite, acidify, and extract to isolate enantiopure (R)- or (S)-2-ethyl-4-phenylbutanoic acid, recovering the auxiliary from the aqueous layer[7].

Mechanistic Workflow Diagram

The following diagram visualizes the logical flow of the scalable malonic ester synthesis route.

Fig 1: Malonic ester synthesis workflow for 2-ethyl-4-phenylbutanoic acid.

Quality Control & Analytical Validation

To ensure the trustworthiness of the final API intermediate, the synthesized 2-ethyl-4-phenylbutanoic acid must undergo rigorous analytical validation:

-

1H NMR Spectroscopy: Successful synthesis is confirmed by the presence of a distinct triplet at ~0.9 ppm (integrating for 3 protons of the terminal methyl on the ethyl group), a complex multiplet for the chiral alpha-proton, and a 5-proton multiplet at ~7.2 ppm corresponding to the unhindered phenyl ring.

-

Chiral HPLC: For the Evans auxiliary route, enantiomeric excess (ee) must be validated using a chiral stationary phase (e.g., Chiralcel OD-H column) with a hexane/isopropanol mobile phase to ensure >95% ee.

References

-

BLD Pharm, "2131053-53-5 | 4-(4-Ethynylphenyl)butanoic acid" (Contains CAS 31161-72-5 data). 1

-

Sapphire Bioscience, "2-Ethyl-4-phenylbutanoic acid". 2

-

Chegg, "Solved: What is the product of each reaction below? NaOC2H5; then C6H5CH2CH2-Br...". 3

-

Chegg, "Solved: What is the product of each reaction below? NaOC2H5; then C6H5CH2CH2-Br... (Variant)". 4

-

Google Patents (EP1203770B1), "Pyran-2-ones and 5,6-dihydropyran-2-ones useful for treating hyperplasia and other diseases".5

-

BenchChem, "A Comparative Guide to D-Valinol and Evans Chiral Auxiliaries in Asymmetric Synthesis". 7

-

BenchChem, "The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis".

-

Master Organic Chemistry, "Kinetic Versus Thermodynamic Enolates". 6

Sources

- 1. 2131053-53-5|4-(4-Ethynylphenyl)butanoic acid|BLD Pharm [bldpharm.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. chegg.com [chegg.com]

- 4. chegg.com [chegg.com]

- 5. EP1203770B1 - Pyran-2-ones and 5,6-dihydropyran-2-ones useful for treating hyperplasia and other diseases - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Advanced Material Safety & Synthetic Methodology Guide: 2-Ethyl-4-phenylbutanoic Acid (CAS 31161-72-5)

Executive Summary

2-Ethyl-4-phenylbutanoic acid (CAS 31161-72-5) is a structurally versatile aliphatic carboxylic acid characterized by its lipophilic phenylethyl tail and sterically hindered alpha-carbon. Frequently utilized as a critical intermediate in organic synthesis and drug development, its unique structural properties dictate both its chemical reactivity and its toxicological profile. This whitepaper transcends standard Material Safety Data Sheet (MSDS) templates by bridging the gap between theoretical hazard classification and practical laboratory application. It provides researchers with mechanistically grounded safety protocols and a self-validating synthetic methodology.

Physicochemical Profiling

Understanding the physical properties of 2-ethyl-4-phenylbutanoic acid is the first step in predicting its behavior in both biological systems (toxicity) and chemical reactors (synthesis).

| Property | Value |

| IUPAC Name | 2-ethyl-4-phenylbutanoic acid |

| CAS Number | 31161-72-5 |

| Molecular Formula | C12H16O2[1] |

| Molecular Weight | 192.25 g/mol [1] |

| Structural Class | Substituted Aliphatic Carboxylic Acid |

| Physical State | Solid / Viscous Liquid (Temperature dependent) |

Mechanistic Toxicology & GHS Hazard Profiling

Standard GHS classification for this specific class of substituted carboxylic acids includes several key hazard statements[2]. As a Senior Application Scientist, it is critical to understand the causality behind these hazards rather than merely memorizing them:

-

H319 (Causes serious eye irritation) & H335 (May cause respiratory irritation):

-

Causality: The carboxylic acid moiety acts as a proton donor. Upon contact with the aqueous environment of mucosal membranes (eyes, respiratory tract), it induces a rapid, localized drop in pH. This acidic shift denatures surface proteins, triggering an immediate inflammatory cascade.

-

-

H315 (Causes skin irritation) & H302 (Harmful if swallowed):

-

Causality: Unlike short-chain acids (e.g., acetic acid), 2-ethyl-4-phenylbutanoic acid possesses a bulky, highly lipophilic tail (comprising phenylethyl and ethyl groups). This significantly increases its partition coefficient (LogP), allowing the molecule to rapidly penetrate the lipid bilayers of the stratum corneum. This enhanced dermal absorption exacerbates localized tissue damage and systemic toxicity if ingested[2].

-

Self-Validating Safety & Exposure Protocols

Standard MSDS documents advise "washing with water." However, a robust laboratory protocol must be a self-validating system to ensure absolute safety.

-

Dermal Exposure Protocol:

-

Action: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for a minimum of 15 minutes.

-

Self-Validation: Do not rely on time alone. Use a standard pH test strip on the runoff water running off the skin. Continue flushing until the runoff reads a neutral pH (6.5–7.5), definitively confirming the complete removal of the acidic compound.

-

-

Ocular Exposure Protocol:

-

Action: Irrigate eyes with sterile saline or water for >15 minutes, holding eyelids open.

-

Self-Validation: Following irrigation, a medical professional should perform a fluorescein eye stain test under cobalt blue light to visually confirm the absence of corneal abrasion or ulceration caused by the acid.

-

-

Spill Cleanup Protocol:

-

Action: Do not use combustible materials (like paper towels) to absorb the raw acid. Instead, cover the spill with a weak base such as solid sodium bicarbonate (NaHCO3) to neutralize it.

-

Self-Validation: The neutralization reaction generates carbon dioxide. The visual cessation of effervescence (bubbling) serves as a built-in indicator that the acid has been completely converted into its benign, water-soluble sodium salt, rendering it safe to sweep up.

-

Fig 1: Self-validating emergency response protocol for exposure to 2-ethyl-4-phenylbutanoic acid.

Synthetic Methodology: The Malonic Ester Route

For drug development professionals synthesizing 2-ethyl-4-phenylbutanoic acid de novo, the standard and most reliable pathway is the malonic ester synthesis[3]. The following protocol details the step-by-step workflow, emphasizing the causality behind reagent selection.

Step 1: First Deprotonation & Alkylation

-

Methodology: Dissolve diethyl malonate in anhydrous ethanol. Slowly add 1 equivalent of sodium ethoxide (NaOEt), followed by 1 equivalent of phenylethyl bromide[3].

-

Causality: Diethyl malonate has a pKa of ~13. NaOEt (conjugate acid pKa ~16) is deliberately chosen because it quantitatively deprotonates the alpha-carbon without triggering transesterification side-reactions (which would occur if sodium methoxide were used). Phenylethyl bromide, a primary alkyl halide, ensures a clean SN2 substitution with minimal E2 elimination side reactions.

-

Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The complete disappearance of the diethyl malonate starting material spot confirms the success of the first alkylation.

Step 2: Second Deprotonation & Alkylation

-

Methodology: To the mono-alkylated intermediate, add a second equivalent of NaOEt, followed by 1 equivalent of ethyl iodide[3].

-

Causality: The addition of the bulky phenylethyl group increases steric hindrance at the alpha-carbon. Therefore, ethyl iodide (a highly reactive, unhindered electrophile) is selected over ethyl chloride or bromide to overcome this steric barrier and drive the second SN2 reaction to completion.

Step 3: Saponification & Decarboxylation

-

Methodology: Treat the di-alkylated ester with aqueous NaOH to hydrolyze the ester bonds. Acidify the solution with H3O+ to generate the 1,3-dicarboxylic acid, then heat the mixture to >150°C[3].

-

Causality: Base hydrolysis irreversibly cleaves the ester protecting groups. The resulting 1,3-dicarboxylic acid is thermally unstable. Upon heating, it undergoes a classic pericyclic reaction via a cyclic transition state, losing a molecule of carbon dioxide (decarboxylation) to yield the final mono-carboxylic acid product.

-

Self-Validation: The decarboxylation step generates CO2 gas. The physical cessation of gas evolution in the reaction vessel visually confirms that the transformation into 2-ethyl-4-phenylbutanoic acid is complete.

Fig 2: Step-by-step synthetic workflow for 2-ethyl-4-phenylbutanoic acid via malonic ester synthesis.

References

- "2-Ethyl-4-phenylbutanoic acid | Sapphire Bioscience", Sapphire Bioscience.

- "1464137-13-0|(R)-3-(2-Carboxybutyl)benzoic acid - BLDpharm", BLD Pharm.

- "Solved What is the product of each reaction below?NaOC2H5;", Chegg.

Sources

In Vitro Metabolic Profiling of 2-Ethyl-4-phenylbutanoic Acid: Mechanistic Pathways and Experimental Frameworks

Executive Summary

2-Ethyl-4-phenylbutanoic acid (2-E-4-PBA) is an alpha-branched aryl-aliphatic carboxylic acid. Structurally, it acts as a chimera between two well-characterized pharmacophores: the aryl-aliphatic backbone of 4-phenylbutyric acid (4-PBA) and the alpha-ethyl branching characteristic of valproic acid (VPA) analogs. Understanding its in vitro metabolism is critical for predicting pharmacokinetics, potential hepatotoxicity, and drug-drug interactions (DDIs) during early-stage drug development. This whitepaper details the structural determinants governing its metabolic fate, outlines the core enzymatic pathways, and provides self-validating experimental protocols for comprehensive in vitro profiling.

Structural Determinants & Metabolic Causality

The metabolic trajectory of a xenobiotic is dictated by its structural moieties. For 2-E-4-PBA, three specific features drive its biotransformation:

-

The Carboxylic Acid Moiety: Serves as a primary target for Phase II conjugation, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation.

-

The Alpha-Ethyl Branch: This is the most critical determinant of its metabolic routing. In straight-chain fatty acids like 4-PBA, mitochondrial beta-oxidation is the dominant clearance mechanism[1]. However, alpha-branching creates severe steric hindrance, preventing efficient processing by 1[1]. This forces a metabolic "shunt" toward alternative pathways.

-

The Phenyl Ring: Provides a lipophilic anchor that is highly susceptible to Phase I cytochrome P450 (CYP450) aromatic hydroxylation.

Core In Vitro Metabolic Pathways

Because the alpha-ethyl group restricts standard beta-oxidation, the in vitro metabolism of 2-E-4-PBA in primary human hepatocytes is dominated by glucuronidation and CYP-mediated oxidation, mirroring the2[2].

Phase II: Glucuronidation (Major Pathway)

Direct conjugation of the carboxylic acid group by UGTs (predominantly UGT1A9 and UGT2B7) yields an acyl glucuronide (2-ethyl-4-phenylbutanoyl-1-O-β-D-glucuronide). Because beta-oxidation is hindered, this Phase II pathway acts as the primary clearance mechanism.

Phase I: Microsomal Oxidation

CYP450 enzymes compensate for the lack of mitochondrial clearance through two distinct oxidative routes:

-

Aliphatic Oxidation (Omega/Omega-1): CYP enzymes (e.g., CYP2C9, CYP2A6) hydroxylate the terminal or penultimate carbons of the ethyl branch or the butyrate backbone. This is analogous to the 3[3].

-

Aromatic Hydroxylation: CYP-mediated oxidation of the phenyl ring yields the para-hydroxy metabolite (2-ethyl-4-(4-hydroxyphenyl)butanoic acid).

The Mitochondrial Beta-Oxidation Shunt

While 4-PBA and butyric acid readily undergo beta-oxidation to exert 4[4], 2-E-4-PBA requires activation to a CoA thioester and transport via the carnitine shuttle. The alpha-ethyl group blocks the formation of the necessary enoyl-CoA intermediate, rendering this pathway minor in vitro.

Fig 1. Divergent in vitro metabolic pathways of 2-ethyl-4-phenylbutanoic acid.

Experimental Protocols for In Vitro Profiling

To accurately capture the interplay between Phase I, Phase II, and mitochondrial pathways, Primary Human Hepatocytes (PHH) in suspension are the gold standard. Liver microsomes lack the mitochondrial machinery and necessary cofactors (like UDPGA) unless exogenously supplemented, making them insufficient for evaluating branched-chain fatty acids.

Protocol: Self-Validating Hepatocyte Stability & Metabolite ID

Objective: Determine intrinsic clearance ( CLint ) and profile the structural shifts of 2-E-4-PBA metabolites.

Step 1: System Validation & Preparation

-

Thaw cryopreserved PHH and assess viability via Trypan Blue exclusion (must be >80%).

-

Dilute hepatocytes to 1×106 cells/mL in Williams' E medium supplemented with 2 mM L-glutamine and 15 mM HEPES.

-

Self-Validation Control: Run parallel incubations with Midazolam (CYP3A4), Diclofenac (CYP2C9), and 7-Hydroxycoumarin (UGT) to confirm the metabolic competence of the batch.

Step 2: Incubation

-

Pre-warm the hepatocyte suspension in a 96-well plate at 37°C with 5% CO2 and orbital shaking (900 rpm).

-

Initiate the reaction by adding 2-E-4-PBA to a final concentration of 1 µM (for clearance) or 10 µM (for metabolite ID). Ensure final DMSO concentration is ≤ 0.1%.

Step 3: Kinetic Quenching

-

At designated time points (0, 15, 30, 60, 90, 120 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Causality: Cold acetonitrile instantly denatures enzymes, stopping the reaction, while simultaneously precipitating proteins to prepare the sample for LC-MS.

Step 4: Extraction and LC-HRMS/MS Analysis

-

Centrifuge the quenched plates at 3,200 × g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean plate. Analyze using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) operating in negative electrospray ionization (ESI-) mode, as carboxylic acids ionize efficiently by losing a proton [M−H]− .

Fig 2. Step-by-step in vitro hepatocyte incubation and LC-HRMS/MS workflow.

Quantitative Data Summaries

To facilitate rapid data interpretation during LC-HRMS/MS analysis, the following tables summarize the predicted clearance contributions and the exact mass shifts expected for 2-E-4-PBA (Exact Mass: 192.1150 Da; [M−H]− : 191.1072 m/z).

Table 1: Predicted Intrinsic Clearance ( CLint ) Contributions

| Metabolic Pathway | Primary Enzyme(s) | Estimated Contribution (%) | Kinetic Impact |

| Glucuronidation | UGT1A9, UGT2B7 | 60 - 70% | High capacity, low affinity; drives bulk clearance. |

| Aliphatic Oxidation | CYP2C9, CYP2A6 | 15 - 20% | Compensatory pathway due to beta-oxidation block. |

| Aromatic Hydroxylation | CYP2C9, CYP3A4 | 10 - 15% | Yields active/reactive phenolic intermediates. |

| Beta-Oxidation | MCAD | < 5% | Sterically hindered by the alpha-ethyl group. |

Table 2: High-Resolution Mass Spectrometry (HRMS) Shifts for Metabolite ID

| Metabolite Type | Structural Modification | Precursor Ion [M−H]− (m/z) | Mass Shift ( Δ Da) | Key MS/MS Fragments |

| Parent Compound | None | 191.1072 | 0 | 147.11 (Loss of CO2 ) |

| Acyl Glucuronide | + Glucuronic Acid | 367.1393 | + 176.0321 | 191.10 (Loss of glucuronide), 113.02 |

| Aliphatic Hydroxy | + Oxygen (Omega) | 207.1021 | + 15.9949 | 163.11 (Loss of CO2 ), 145.10 |

| Aromatic Hydroxy | + Oxygen (Phenyl) | 207.1021 | + 15.9949 | 107.05 (Hydroxybenzyl cation equivalent) |

| Dicarboxylic Acid | + 2x Oxygen - 2H | 221.0814 | + 29.9742 | 177.09 (Loss of one CO2 ) |

Sources

- 1. Identification of enzymes involved in oxidation of phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dynamedex.com [dynamedex.com]

- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 4. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Toxicity and Safety Profile of 2-Ethyl-4-Phenylbutanoic Acid: A Predictive and Mechanistic Guide

Executive Summary

As drug development increasingly explores short-chain fatty acids (SCFAs) and their derivatives for their histone deacetylase (HDAC) inhibitory and chemical chaperone properties, understanding the nuanced toxicity profiles of specific structural analogs becomes paramount. 2-Ethyl-4-phenylbutanoic acid (2-E-4-PBA) is a synthetic, alpha-branched aromatic fatty acid. Structurally, it is a hybrid molecule: it shares the phenylbutyrate backbone of 4-phenylbutyric acid (4-PBA) but features an ethyl group at the alpha-carbon (C2), creating a steric environment highly analogous to the well-known antiepileptic drug, valproic acid (2-propylpentanoic acid).

Because primary literature on the isolated in vivo toxicity of 2-E-4-PBA is limited, Senior Application Scientists and toxicologists must employ rigorous read-across methodology and predictive toxicology. This whitepaper synthesizes the structural pharmacology, metabolic fate, and predicted safety profile of 2-E-4-PBA, providing a self-validating framework for its preclinical evaluation.

Structural Pharmacology & Metabolic Fate

The safety profile of any fatty acid derivative is dictated by its metabolic routing in the liver. Unbranched SCFAs like 4-PBA undergo rapid mitochondrial β -oxidation, yielding phenylacetate, which is generally well-tolerated and rapidly excreted[1]. However, the addition of an ethyl group at the alpha position in 2-E-4-PBA fundamentally alters this trajectory.

The Alpha-Branching Effect

The alpha-ethyl group sterically hinders the acyl-CoA dehydrogenase enzymes responsible for the first step of mitochondrial β -oxidation. This inhibition forces the liver to shunt the molecule into alternative, potentially toxic metabolic pathways:

-

ω -Oxidation (Cytochrome P450): The molecule is oxidized at the terminal methyl/ethyl groups by CYP450 enzymes, leading to the formation of reactive, unsaturated dicarboxylic acid metabolites (analogous to the hepatotoxic 4-en-valproate)[2].

-

Glucuronidation: Phase II conjugation becomes the primary clearance mechanism. However, excessive reliance on this pathway can deplete hepatic uridine diphosphate glucuronic acid (UDPGA) pools.

Metabolic routing and hepatotoxic pathways of alpha-branched fatty acids.

Core In Vivo Toxicity Mechanisms

Based on the structural homology to valproic acid, the in vivo toxicity of 2-E-4-PBA is primarily localized to the liver and the central nervous system, driven by mitochondrial impairment[3].

A. Hepatotoxicity and Carnitine Depletion

The hindered β -oxidation of 2-E-4-PBA leads to the accumulation of acyl-CoA esters within the mitochondria. To export these trapped esters, the liver utilizes L-carnitine. Chronic exposure to 2-E-4-PBA will likely cause a systemic depletion of free carnitine, severely impairing the liver's ability to process endogenous fatty acids[4]. This cascade results in microvesicular steatosis (accumulation of small fat droplets in hepatocytes) and subsequent cellular necrosis.

B. Hyperammonemia

A hallmark toxicity of alpha-branched fatty acids is the elevation of blood ammonia levels without overt elevation of liver transaminases (ALT/AST). The toxic metabolites of 2-E-4-PBA inhibit carbamoyl phosphate synthetase I (CPSI), the rate-limiting enzyme of the urea cycle. This leads to hyperammonemia, which crosses the blood-brain barrier and can induce encephalopathy, lethargy, and ataxia[2].

C. Teratogenicity

Given its structural status as an HDAC inhibitor and an alpha-branched SCFA, 2-E-4-PBA carries a high predictive risk for teratogenicity. Inhibition of HDACs alters embryonic gene expression, historically linked to neural tube defects (e.g., spina bifida) in structurally similar compounds[5].

Quantitative Safety & Toxicity Metrics

To guide dose-range finding (DRF) studies, the following table synthesizes the predicted toxicokinetic and safety parameters of 2-E-4-PBA, derived via QSAR (Quantitative Structure-Activity Relationship) and read-across from 4-PBA and valproate data.

| Parameter | Predicted Value Range | Clinical / Toxicological Significance |

| Oral Bioavailability (F%) | > 85% | High lipophilicity ensures rapid GI absorption. |

| Protein Binding | 80% - 90% | Saturable binding; risk of non-linear toxicity at high doses. |

| Half-life ( t1/2 ) | 6 - 12 hours | Prolonged compared to 4-PBA due to hindered β -oxidation. |

| Predicted NOAEL (Rat) | 50 - 100 mg/kg/day | Threshold before onset of microvesicular steatosis. |

| Target Organs of Toxicity | Liver, CNS, Embryo | Requires strict monitoring of hepatic function and ammonia. |

| Primary Toxicity Biomarkers | Serum Ammonia, Carnitine | ALT/AST may lag behind mitochondrial dysfunction. |

Standardized In Vivo Safety Assessment Protocol

To empirically validate the safety profile of 2-E-4-PBA, researchers must execute a rigorously designed repeated-dose toxicity study. The following protocol is engineered to capture the specific idiosyncratic toxicities (hyperammonemia, steatosis) associated with alpha-branched fatty acids.

28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 407 Compliant)

Rationale: Wistar rats are selected due to their well-characterized hepatic CYP450 homology and susceptibility to SCFA-induced mitochondrial toxicity. Oral gavage is utilized to mimic the intended clinical route and maximize hepatic first-pass exposure.

Step 1: Formulation and Dosing

-

Vehicle Preparation: Suspend 2-E-4-PBA in 0.5% Methylcellulose (MC) with 0.1% Tween-80 to ensure a homogenous suspension of the lipophilic compound.

-

Dose Groups: Assign 10 rats/sex/group to: Vehicle Control (0 mg/kg), Low Dose (50 mg/kg), Mid Dose (150 mg/kg), and High Dose (450 mg/kg).

-

Administration: Administer via oral gavage once daily for 28 consecutive days.

Step 2: In-Life Clinical Monitoring

-

Neurological Assessment: Conduct daily functional observational batteries (FOB). Causality: High doses of HDAC inhibitors and hyperammonemia induce CNS depression, observable as ataxia, ptosis, or lethargy.

-

Metabolic Tracking: Record body weights and food consumption bi-weekly.

Step 3: Toxicokinetic (TK) Blood Sampling

-

On Days 1 and 28, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose (3 animals/sex/timepoint).

-

Causality: Comparing Day 1 to Day 28 AUC (Area Under the Curve) will reveal if 2-E-4-PBA induces its own CYP450 metabolism (auto-induction) or saturates glucuronidation pathways.

Step 4: Specialized Clinical Pathology (Day 29)

-

Standard Panel: Measure ALT, AST, ALP, and Bilirubin.

-

Mitochondrial Toxicity Panel (Critical): Measure fasting blood ammonia and serum free/total carnitine ratios . Causality: Standard liver enzymes often fail to detect early SCFA-induced mitochondrial failure; ammonia and carnitine are the true leading indicators of toxicity.

Step 5: Histopathology

-

Euthanize animals and rapidly excise the liver.

-

Perform standard H&E staining, but crucially, include Oil Red O staining on frozen liver sections. Causality: Standard paraffin embedding washes out lipids; Oil Red O on frozen sections is mandatory to visualize the microvesicular steatosis characteristic of alpha-branched fatty acid toxicity.

Risk Mitigation & Clinical Translation

For drug development professionals advancing 2-E-4-PBA or its derivatives, the toxicity profile is manageable if proactive risk mitigation strategies are embedded into the clinical design:

-

L-Carnitine Co-administration: Prophylactic supplementation with L-carnitine can prevent the depletion of hepatic CoA pools, significantly raising the NOAEL for hepatotoxicity.

-

Therapeutic Drug Monitoring (TDM): Because protein binding is saturable, small dose increases at the upper end of the therapeutic window can lead to disproportionate increases in the free (toxic) fraction of the drug. TDM must track the free concentration, not just total plasma levels.

References

- National Institute of Diabetes and Digestive and Kidney Diseases.

- Environmental Toxicology and Pharmacology (NIH PubMed).

- Clinical Chemistry (NIH PubMed).

- ACS Chemical Neuroscience.

- Taylor & Francis Online.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Valproic acid induced liver injury: An insight into molecular toxicological mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valproate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Valproic acid and the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Thermodynamic Stability and Degradation Kinetics of 2-Ethyl-4-phenylbutanoic Acid at Standard Conditions

Executive Summary

As a Senior Application Scientist, I frequently evaluate the physicochemical boundaries of critical pharmaceutical intermediates. 2-Ethyl-4-phenylbutanoic acid (2-EPBA) is a substituted aliphatic carboxylic acid widely utilized as a chiral building block in API synthesis. Understanding its thermodynamic stability at room temperature (298.15 K) is not merely a regulatory checkbox; it is fundamental to formulation strategy, storage logistics, and downstream synthetic yield.

This technical guide deconstructs the thermodynamic principles governing the stability of 2-EPBA, explains the causality behind its inertness at room temperature, and provides a self-validating experimental protocol for empirical verification.

Part 1: Structural Thermodynamics & First Principles

To understand why 2-EPBA is exceptionally stable at room temperature, we must analyze its molecular architecture through the lens of physical organic chemistry. The molecule (SMILES: CCC(CCC1=CC=CC=C1)C(=O)O) consists of an unreactive phenyl ring, a fully saturated aliphatic backbone, and a terminal carboxylic acid.

Bond Dissociation Energies (BDE) and Radical Stability

The thermodynamic vulnerability of any organic molecule lies in its weakest bond. For 2-EPBA, the weakest link is the benzylic C–H bond. According to established thermodynamic data, the BDE of a benzylic C–H bond is approximately 375 kJ/mol . At standard room temperature (298.15 K), the available thermal energy ( kBT ) is roughly 2.48 kJ/mol. The activation energy required for spontaneous homolytic cleavage is orders of magnitude higher than ambient thermal energy, rendering autoxidation kinetically inert without a radical initiator or UV catalyst .

Resistance to Decarboxylation

While carboxylic acids can undergo decarboxylation, the thermodynamic feasibility depends heavily on adjacent functional groups. Beta-keto acids decarboxylate readily because they can form a stabilized enol intermediate via a six-membered cyclic transition state. 2-EPBA lacks a beta-carbonyl group. Consequently, the transition state for its decarboxylation is highly strained and energetically unfavorable, requiring thermal stress well above 150°C to induce CO₂ loss.

Thermodynamic Sinks via Dimerization

In both solid and liquid phases, carboxylic acids do not exist as isolated monomers; they form strongly hydrogen-bonded dimers. This dimerization significantly lowers the Gibbs free energy ( ΔG ) of the system. The enthalpy of dimerization ( ΔHdimer ) acts as a thermodynamic sink, further stabilizing the molecule against environmental degradation at room temperature.

Part 2: Quantitative Thermodynamic Data

The following table summarizes the key physicochemical and thermodynamic parameters of 2-EPBA that dictate its stability profile.

| Parameter | Value / Descriptor | Thermodynamic Implication |

| Molecular Formula | C₁₂H₁₆O₂ | Fully saturated aliphatic chain; highly stable. |

| Molecular Mass | 192.25 g/mol | Standard small-molecule intermediate . |

| Benzylic C–H BDE | ~375 kJ/mol | Lowest energy bond; insufficient ambient thermal energy for cleavage. |

| XLogP3 | 2.8 | Highly lipophilic; non-hygroscopic, minimizing moisture-induced degradation . |

| Topological Polar Surface Area | 37.3 Ų | Minimal polar surface area restricts sites for nucleophilic attack . |

Part 3: Mechanistic Degradation Pathways (Energy Landscape)

The following diagram illustrates the theoretical degradation pathways and the massive thermodynamic barriers preventing them at room temperature.

Caption: Thermodynamic barriers preventing the degradation of 2-EPBA at standard room temperature.

Part 4: Self-Validating Experimental Protocol (ICH Q1A Compliant)

While first principles dictate stability, regulatory and scientific rigor demands empirical validation. The following protocol is designed as a self-validating system to confirm the thermodynamic stability of 2-EPBA, adhering to ICH Q1A(R2) guidelines .

Principle of Self-Validation: This protocol employs a strict "mass balance" approach. The sum of the Area Under the Curve (AUC) for the parent peak and any degradant peaks must equal 100% of the initial parent AUC (adjusted for response factors). If mass balance is not achieved, it indicates the formation of volatile degradants or irreversible column binding, triggering an immediate protocol review.

Step-by-Step Methodology:

1. Sample Preparation & Baseline Establishment

-

Action: Dissolve 2-EPBA in an HPLC-grade Acetonitrile/Water (50:50) mixture to a concentration of 1.0 mg/mL.

-

Causality: Establishes a homogenous, precise baseline concentration. The solvent system ensures complete solubility of the lipophilic compound (XLogP3 = 2.8) while remaining compatible with reverse-phase HPLC.

2. Forced Degradation (Stress Testing)

-

Action: Subject aliquots to the following conditions:

-

Acidic/Basic Stress: 0.1 M HCl and 0.1 M NaOH at 60°C for 7 days.

-

Oxidative Stress: 3% H₂O₂ at 25°C for 7 days.

-

-

Causality: Accelerates potential degradation pathways to identify primary degradation products. Because 2-EPBA lacks hydrolyzable esters or amides, acid/base stress is expected to yield 0% degradation, confirming structural integrity. Oxidative stress specifically targets the benzylic position.

3. Long-Term and Accelerated Stability Storage

-

Action: Store solid 2-EPBA samples in controlled environmental chambers:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Causality: Mimics real-world storage and shipping conditions. The accelerated condition uses Arrhenius equation principles to predict long-term thermodynamic stability in a compressed timeframe.

4. HPLC-UV/MS Quantification

-

Action: Analyze samples using a C18 Reverse Phase column. Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile. Detect via UV at 210 nm (aliphatic/carboxyl absorbance) and 254 nm (aromatic absorbance), coupled with MS in negative ion mode ([M-H]⁻ at m/z 191.1).

-

Causality: UV 254 nm specifically tracks the integrity of the phenyl ring, while MS confirms the molecular weight of any degradants. Negative ion mode is chosen because carboxylic acids readily deprotonate, providing a highly sensitive and specific signal.

Caption: Self-validating ICH Q1A(R2) stability testing workflow for 2-EPBA.

Conclusion

Based on fundamental thermodynamic principles, bond dissociation energies, and structural analysis, 2-ethyl-4-phenylbutanoic acid is exceptionally stable at room temperature. Its lack of hydrolyzable functional groups and the high activation energy required for benzylic oxidation or decarboxylation ensure that it will not spontaneously degrade under standard storage conditions. The provided self-validating analytical protocol ensures that this theoretical stability is empirically proven, maintaining the highest standards of scientific and regulatory integrity.

References

-

Chemistry LibreTexts. "6.4: Bond Dissociation Energy." LibreTexts. URL:[Link]

-

Master Organic Chemistry. "Bond Strengths And Radical Stability." Master Organic Chemistry, 14 Aug. 2013. URL:[Link]

-

National Center for Biotechnology Information (PubChem). "(2S)-2-ethyl-4-phenylbutanoic acid | C12H16O2 | CID 9855711." National Institutes of Health. URL:[Link]

-

U.S. Food and Drug Administration (FDA). "Q1 Stability Testing of Drug Substances and Drug Products." FDA Guidance Documents. URL:[Link]

Application Note: Optimized Protocol for the Dissolution and Cellular Delivery of 2-Ethyl-4-phenylbutanoic Acid via DMSO Vehicle

Executive Summary & Physicochemical Rationale

Delivering lipophilic small molecules into in vitro cell culture systems presents a fundamental thermodynamic challenge: the compound must be solvated in an aqueous environment without precipitating or inducing solvent-mediated cytotoxicity. 2-ethyl-4-phenylbutanoic acid is a highly hydrophobic organic acid. Structurally, it features a non-polar phenyl ring and an aliphatic ethyl chain, offset only by a single polar carboxylic acid headgroup[1].

Because of its predicted XLogP3 of 2.8, this compound exhibits poor aqueous solubility and will immediately precipitate if added directly to cell culture media[1]. To overcome this, Dimethyl Sulfoxide (DMSO)—a polar, aprotic solvent—must be utilized. DMSO effectively solvates both the hydrophobic and hydrophilic moieties of the compound, acting as a carrier vehicle to facilitate membrane permeability and cellular uptake[2].

However, DMSO is biologically active. It displaces water, alters lipid bilayer fluidity, and can severely inhibit cell proliferation or induce apoptosis at high concentrations. Therefore, this protocol is engineered around a core principle: maximizing compound solubility while strictly minimizing and normalizing DMSO exposure across all experimental conditions.

Cytotoxicity Dynamics and the "Isocratic DMSO" Strategy

A common, yet fatal, methodological error in dose-response experiments is diluting a master DMSO stock directly into aqueous media to achieve different compound concentrations. This creates a gradient of DMSO across your assay wells. Because DMSO itself impacts cell viability and metabolic activity, varying its concentration introduces a massive confounding variable[3].

The Mechanistic Solution: To maintain scientific integrity, you must perform isocratic serial dilutions in 100% DMSO before any aqueous transition[4]. By creating your entire dose-response curve in pure DMSO first, you can transfer an identical, microscopic volume of each dilution into your final culture media. This ensures that every single well—from your highest dose to your vehicle control—contains the exact same final percentage of DMSO (e.g., strictly 0.1%)[3].

Workflow Visualization

Workflow for DMSO dissolution and serial dilution of 2-ethyl-4-phenylbutanoic acid for cell culture.

Step-by-Step Reconstitution and Delivery Protocol

This protocol is designed as a self-validating system . At each phase, specific validation checks are included to ensure the physical and biological integrity of the assay.

Phase 1: Master Stock Preparation (100 mM)

Mechanistic Rationale: Creating a highly concentrated master stock minimizes the volume of solvent needed for downstream assays, allowing you to keep the final DMSO concentration well below the cytotoxic threshold[4].

-

Equilibration: Allow the vial of 2-ethyl-4-phenylbutanoic acid to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation, which can degrade the stock.

-

Weighing: Accurately weigh 19.23 mg of the solid compound using an analytical balance[3].

-

Solvation: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (≥99.9% purity) to the vial.

-

Agitation: Vortex gently for 60 seconds. Avoid introducing excessive air bubbles, which can cause localized oxidation[3].

-

System Validation (Solubility Check): Hold the vial against a dark background and shine a light through it. If you observe Tyndall scattering (haziness or micro-particles), the compound has not fully dissolved. If necessary, sonicate in a room-temperature water bath for 2–5 minutes until optically clear.

Phase 2: Isocratic Serial Dilution in 100% DMSO

Mechanistic Rationale: As established, all intermediate dilutions must occur in pure solvent to normalize the final assay vehicle concentration[4].

-

Label a series of sterile, solvent-resistant microcentrifuge tubes.

-

Add a fixed volume of 100% DMSO (e.g., 50 µL) to all tubes except the master stock.

-

Transfer 50 µL from the 100 mM Master Stock to the first tube and pipette up and down 10 times to mix, creating a 50 mM solution.

-

Repeat this 1:2 serial dilution down the line.

-

System Validation (Pipetting Accuracy): Visually inspect the final volume in all tubes; they should be identical (excluding the final discard volume).

Phase 3: Aqueous Transition and Cell Treatment

Mechanistic Rationale: Transitioning a lipophilic compound from an organic solvent to an aqueous environment risks sudden precipitation. Adding the compound to pre-warmed media under agitation prevents localized high concentrations of the drug from crashing out of solution.

-

Pre-warm your complete cell culture media to 37°C.

-

Rapid Dispersion Method: To achieve a final DMSO concentration of 0.1%, add 1 µL of your DMSO stock to 999 µL of pre-warmed media. Crucial technique: Dispense the DMSO directly into the liquid (not on the tube wall) while gently swirling the media.

-

System Validation (Precipitation Check): Examine the prepared media under a phase-contrast microscope. If micro-crystals or turbidity are visible, the compound has exceeded its aqueous thermodynamic solubility limit. You must either lower the top dose or introduce a carrier protein like BSA.

-

Apply the media to your cell culture plates.

-

System Validation (Biological Baseline): You must include a "Vehicle Control" well treated with 0.1% pure DMSO (no compound). For the assay to be valid, the viability of the Vehicle Control must be statistically identical (>95%) to a completely untreated "Naive Control"[2]. If viability drops, your specific cell line cannot tolerate 0.1% DMSO, and the dilution factor must be increased to 1:2000 (0.05% DMSO).

Quantitative Reference Tables

Table 1: Mass-to-Volume Reconstitution Guide

Target: 1.0 mL of Master Stock in 100% DMSO. Molecular Weight of 2-ethyl-4-phenylbutanoic acid = 192.25 g/mol [1].

| Desired Master Stock Concentration | Mass of 2-ethyl-4-phenylbutanoic acid | Volume of 100% DMSO | Dilution Factor for 0.1% Final DMSO | Final Assay Concentration |

| 10 mM | 1.92 mg | 1.0 mL | 1:1000 | 10 µM |

| 50 mM | 9.61 mg | 1.0 mL | 1:1000 | 50 µM |

| 100 mM | 19.23 mg | 1.0 mL | 1:1000 | 100 µM |

Table 2: Maximum Tolerated DMSO Concentrations by Cell Type

Guidelines for establishing vehicle control limits to prevent solvent-induced artifacts[2].

| Cell Culture Classification | Max Recommended Final DMSO (%) | Cytotoxic Symptoms Observed Above Threshold |

| Primary Cells (e.g., Hepatocytes, Neurons) | ≤ 0.1% | Rapid loss of viability, detachment, altered morphology. |

| Stem Cells (e.g., iPSCs, MSCs) | ≤ 0.05% - 0.1% | Spontaneous differentiation, suppressed proliferation, apoptosis. |

| Immortalized Lines (e.g., HepG2, HeLa) | ≤ 0.5% | Proliferation inhibition, metabolic stress, transcriptomic shifts. |

References

-

PubChem. "(2S)-2-ethyl-4-phenylbutanoic acid | C12H16O2 | CID 9855711". National Institutes of Health. 1

-

BenchChem Technical Support Team. "Protocol for Dissolving Compounds in DMSO for Biological Assays". BenchChem. 3

-

LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use". LifeTein. 2

-

Nikon Healthcare. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO". Nikon.

-

ResearchGate Contributors. "Any suggestions for treating DMSO soluble compound in cell culture?". ResearchGate. 4

Sources

HPLC method development for 2-ethyl-4-phenylbutanoic acid quantification

An Application Note and Protocol for the Quantification of 2-ethyl-4-phenylbutanoic acid by High-Performance Liquid Chromatography

Abstract

This application note provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-ethyl-4-phenylbutanoic acid. This document outlines the rationale behind the methodological choices, from analyte characterization to final parameter optimization, and provides a detailed protocol suitable for researchers, scientists, and professionals in drug development. The methodology is grounded in established chromatographic principles to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Dedicated HPLC Method

2-ethyl-4-phenylbutanoic acid is an organic compound featuring a carboxylic acid functional group, a phenyl ring, and an alkyl chain. Its structure suggests potential applications as an intermediate in pharmaceutical synthesis or as a building block in materials science.[1] Accurate quantification of this analyte is critical for process monitoring, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility.

The development of a successful HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.[2] This guide will walk through the logical steps of method development, emphasizing the "why" behind each decision to empower the user to adapt and troubleshoot the method effectively.

Physicochemical Properties of 2-ethyl-4-phenylbutanoic acid

A successful separation strategy begins with understanding the analyte. The key properties of 2-ethyl-4-phenylbutanoic acid are summarized below.

| Property | Value / Characteristic | Implication for HPLC Method Development |

| Molecular Formula | C₁₂H₁₆O₂ | Indicates a moderately sized organic molecule. |

| Molecular Weight | 192.25 g/mol [3] | Suitable for standard HPLC analysis; does not require specialized techniques like size exclusion. |

| Structure | Contains a phenyl ring, an alkyl chain, and a carboxylic acid group. | The phenyl and alkyl components provide hydrophobicity, making it ideal for Reversed-Phase (RP) HPLC. The carboxylic acid group is ionizable, making mobile phase pH a critical parameter. |

| Predicted XLogP3 | 2.8[3] | This value indicates moderate lipophilicity, confirming its suitability for retention on C18 or similar RP stationary phases. |

| pKa (Predicted) | ~4.5 - 5.0 | As a carboxylic acid, its ionization state is highly dependent on pH. To achieve good retention and peak shape in RP-HPLC, the mobile phase pH should be controlled to suppress ionization.[4] |

| UV Chromophore | Phenyl Ring | The benzene ring allows for straightforward detection using a UV-Vis or Diode Array Detector (DAD). |

Method Development Strategy: A Logic-Driven Workflow

The development process follows a systematic approach to efficiently arrive at an optimized method. This involves selecting the appropriate chromatographic mode, screening key parameters like stationary and mobile phases, and fine-tuning conditions to achieve the desired separation goals (e.g., resolution, peak shape, and analysis time).

Caption: Workflow for HPLC method development.

Choice of Chromatographic Mode and Stationary Phase

Given the analyte's moderate hydrophobicity (XLogP3 of 2.8), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate separation mode.[5] In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Stationary Phase Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development due to its wide applicability and strong hydrophobic retention characteristics.[6] The interaction mechanism involves the hydrophobic partitioning of the analyte's phenyl and alkyl moieties with the C18 chains.

Caption: Analyte interaction with the C18 stationary phase.

Mobile Phase Selection and pH Control

The mobile phase in RP-HPLC typically consists of an aqueous component (often buffered) and an organic modifier.

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. A screening of both is recommended, but ACN is often a superior starting point.[7]

-

Aqueous Component and pH: This is the most critical parameter for an ionizable compound like 2-ethyl-4-phenylbutanoic acid. To ensure consistent retention and sharp, symmetrical peaks, the carboxylic acid group should be kept in its protonated (non-ionized) state (-COOH). This is achieved by setting the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[4] Assuming a pKa of ~4.8, a mobile phase pH of 2.5 to 3.0 is ideal.

-

Buffer Selection: A phosphate buffer, prepared with phosphoric acid, is an excellent choice for UV-based methods in this pH range due to its buffering capacity and UV transparency.

Detailed Protocol: Quantification of 2-ethyl-4-phenylbutanoic acid

This protocol provides a starting point for the analysis. Optimization will likely be required based on the specific instrumentation and sample matrix used.

Instrumentation and Materials

| Component | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) |

| Analytical Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent) |

| Software | Chromatographic Data System (CDS) for instrument control and data processing |

| Reagents | 2-ethyl-4-phenylbutanoic acid reference standard (>98% purity) |

| Acetonitrile (HPLC Grade) | |

| Water (HPLC Grade or Milli-Q) | |

| Phosphoric Acid (H₃PO₄, ~85%) | |

| Potassium Dihydrogen Phosphate (KH₂PO₄) | |

| Lab Equipment | Analytical Balance, pH meter, Sonicator, Volumetric flasks, Pipettes, 0.45 µm Syringe Filters |

Preparation of Solutions

Mobile Phase A (Aqueous Buffer, pH 2.8):

-

Weigh approximately 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 20 mM solution.

-

Adjust the pH to 2.8 by adding 85% phosphoric acid dropwise while monitoring with a calibrated pH meter.

-

Filter the buffer through a 0.45 µm membrane filter to remove particulates.

Mobile Phase B (Organic):

-

100% Acetonitrile (HPLC Grade).

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of 2-ethyl-4-phenylbutanoic acid reference standard.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This solution should be stored at 2-8°C.

Working Standard Solutions:

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (e.g., 60% Mobile Phase A: 40% Mobile Phase B).

Sample Preparation:

-

Dissolve the sample containing 2-ethyl-4-phenylbutanoic acid in a suitable solvent.

-

Dilute the sample with the mobile phase to an expected concentration within the calibration range.

-

Filter the final sample solution through a 0.45 µm syringe filter prior to injection to protect the column.[8]

Chromatographic Conditions

These conditions serve as a robust starting point for method development.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good efficiency and retention for this analyte. |

| Mobile Phase | A: 20 mM KH₂PO₄, pH 2.8 | B: Acetonitrile |

| Gradient | 0-15 min: 40% to 90% B | 15-17 min: 90% B |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |